![molecular formula C14H25N3O B2924212 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide CAS No. 1355841-41-6](/img/structure/B2924212.png)
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azepane derivatives and has been extensively studied for its unique properties and mechanism of action.
Wirkmechanismus
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in various physiological processes, including learning, memory, and inflammation. The compound has shown to be highly selective for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is its high selectivity for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide. One of the areas of focus could be to optimize the synthesis process to improve the yield and purity of the final product. Another potential direction could be to study the compound's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research could be conducted to improve the compound's solubility in water to make it more suitable for in vivo administration.
In conclusion, 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is a novel compound that has shown significant potential in various scientific research applications. Its unique properties and mechanism of action make it a potential therapeutic agent for various neurological disorders and inflammatory diseases. Further research is needed to explore its full potential and optimize its synthesis process to improve its yield and purity.
Synthesemethoden
The synthesis of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide involves a multi-step process that includes the reaction of tert-butylamine and 2-bromoacetamide, followed by the reaction with sodium cyanide to form the desired compound. The synthesis process has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-14(2,3)12-5-4-9-17(10-6-12)11-13(18)16-8-7-15/h12H,4-6,8-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGPWLDMQYSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(CC1)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.